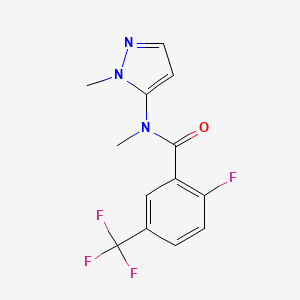
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide involves the inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, it has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The compound has also been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, prostate, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory activity against 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. This makes the compound a valuable tool for studying the role of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in gene expression regulation and disease development. However, one of the limitations of using the compound in lab experiments is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. One direction is to investigate the therapeutic potential of the compound in various types of cancer, including those that are resistant to conventional therapies. Another direction is to explore the anti-inflammatory and neuroprotective effects of the compound in preclinical models of inflammatory and neurodegenerative diseases. Moreover, studies are needed to elucidate the molecular mechanisms underlying the effects of the compound on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide and gene expression regulation. Furthermore, the development of more potent and selective HDAC inhibitors based on the structure of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is an important future direction for the field.
Synthesemethoden
The synthesis of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methyl-2-methylpyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide have been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c1-19(11-5-6-18-20(11)2)12(21)9-7-8(13(15,16)17)3-4-10(9)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPGQPSXHSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-4-[[1-(pyridin-3-ylmethyl)triazol-4-yl]methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7634124.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide](/img/structure/B7634140.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate](/img/structure/B7634160.png)
![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)
![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)